2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile
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Overview
Description
2-{2-Benzyl-2-azabicyclo[211]hexan-1-yl}acetonitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the bicyclic amine.
Formation of the acetonitrile group: This can be done through a nucleophilic substitution reaction where a suitable nitrile precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst selection: Using catalysts to increase reaction rates and selectivity.
Reaction conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the context of its application, such as binding to receptors or enzymes in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2-azabicyclo[2.1.1]hexan-1-ylmethanamine
- 2-Benzyl-2-azabicyclo[2.1.1]hexan-1-ylmethanol
Uniqueness
2-{2-Benzyl-2-azabicyclo[211]hexan-1-yl}acetonitrile is unique due to its acetonitrile group, which imparts distinct chemical properties compared to its analogs
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)acetonitrile |
InChI |
InChI=1S/C14H16N2/c15-7-6-14-8-13(9-14)11-16(14)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2 |
InChI Key |
UMGXGDJNTVKIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(N(C2)CC3=CC=CC=C3)CC#N |
Origin of Product |
United States |
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